Ethyl 2-cyclobutylpropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyclobutylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-11-9(10)7(2)8-5-4-6-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUABANXLDEEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Reaction Mechanisms and Kinetic Studies Involving Ethyl 2 Cyclobutylpropanoate
Mechanistic Investigations of Esterification Processes
The formation and cleavage of the ester bond in ethyl 2-cyclobutylpropanoate are fundamental processes, the mechanisms of which have been extensively studied. Hydrolysis, the reverse of esterification, typically proceeds through several potential pathways depending on the pH of the solution.
Under basic conditions, the most common mechanism is the bimolecular acyl-oxygen cleavage (BAC2). This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate and ethanol (B145695). While less common, other base-catalyzed mechanisms like unimolecular acyl-oxygen cleavage (BAC1) and bimolecular or unimolecular alkyl-oxygen cleavage (BAL2 and BAL1) can occur under specific structural circumstances. epa.gov
Acid-catalyzed hydrolysis follows a similar, yet distinct, set of pathways, with the AAC2 mechanism being the most prevalent. Neutral hydrolysis, catalyzed by water itself, is also possible but generally much slower. epa.gov
Advanced esterification methods move beyond simple Fischer esterification. One such method involves the use of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate. Mechanistic studies suggest this reaction does not proceed via a simple SN2 pathway. Instead, it is proposed to involve a carbocation intermediate. The process begins with the protonation of the imidate by the carboxylic acid, followed by the departure of trichloroacetamide (B1219227) to form a β-silyl carbocation. This carbocation is notably stabilized by hyperconjugation from the adjacent silicon-carbon bond. Subsequent nucleophilic attack by the carboxylate anion on this stabilized carbocation yields the final ester product. mdpi.com
| Mechanism | Description | Conditions | Key Features |
|---|---|---|---|
| BAC2 | Base-catalyzed, acyl-oxygen cleavage, bimolecular | Alkaline | Most common pathway for ester hydrolysis. Involves a tetrahedral intermediate. |
| AAC2 | Acid-catalyzed, acyl-oxygen cleavage, bimolecular | Acidic | Reverse of Fischer esterification. Involves a protonated carbonyl. |
| BAL1 | Base-catalyzed, alkyl-oxygen cleavage, unimolecular | Alkaline | Rare; requires a structure that can form a stable carbocation on the alcohol side. |
| BAL2 | Base-catalyzed, alkyl-oxygen cleavage, bimolecular | Alkaline | Rare; analogous to an SN2 reaction on the alkyl group of the ester. |
Radical-Mediated Reaction Pathways Involving Cyclobutyl Intermediates
The cyclobutyl moiety of this compound can participate in or be formed via radical-mediated reactions. These pathways are crucial in modern organic synthesis for creating complex molecular architectures. The generation of the requisite alkyl radical is often achieved through the decarboxylative fragmentation of a derivative of the corresponding carboxylic acid, such as an N-hydroxyphthalimide (NHPI) ester. beilstein-journals.org
The general mechanism for radical generation from an NHPI ester involves a single-electron transfer (SET) to the ester. This can be initiated photochemically, electrochemically, or thermally. The resulting radical anion undergoes fragmentation through N–O bond homolysis and subsequent decarboxylation to produce the target alkyl radical—in this case, a 2-cyclobutylpropyl radical. beilstein-journals.org
Once formed, this radical intermediate can engage in a variety of transformations. A common pathway is a Giese-type addition, where the radical adds to an electron-deficient alkene. The reaction propagates via a radical chain mechanism or is completed by a hydrogen atom transfer (HAT) or a further reduction/protonation sequence to yield the final product. beilstein-journals.org For instance, the formation of an electron donor-acceptor (EDA) complex between a reductant (like N-(n-butyl)-1,4-dihydronicotinamide) and the NHPI ester can initiate the radical chain process through photoinduced SET. beilstein-journals.org
The strained cyclobutyl ring itself can influence the reactivity of these radical intermediates. Ring-opening reactions of cyclobutylcarbinyl radicals are well-known, proceeding to form homoallylic radicals. This reactivity can be harnessed in synthetic cascades to build more complex acyclic structures.
| Radical Precursor | Initiation Method | Proposed Intermediate | Subsequent Reaction Type |
|---|---|---|---|
| N-Hydroxyphthalimide (NHPI) Ester | Photocatalysis (e.g., with Ir(ppy)₃) | Substrate Radical (R•) via decarboxylation | Giese-type addition |
| Xanthate Ester | Visible-light Photocatalysis (e.g., with Ir{dF(CF₃)ppy}₂(dtbbpy)) | Substrate Radical (R•) via degenerative transfer | Addition to alkenes |
| Carboxylic Acid | Photoredox Catalysis with a Hypervalent Iodine Reagent | Substrate Radical (R•) via decarboxylation | Minisci-type reaction |
Metal-Catalyzed Transformations and Their Mechanisms
Transition metal catalysis offers powerful tools for the functionalization of esters like this compound. These reactions often proceed with high selectivity and efficiency under mild conditions. eie.grmdpi.com
A notable example involves the gold-catalyzed transformation of propargylic esters bearing an α-cyclobutyl group. In this reaction, a π-acidic gold catalyst activates the alkyne triple bond, initiating a 1,3-acyloxy migration. This migration, coupled with a ring-expansion of the strained cyclobutyl ring, results in the formation of a 1,3-diene product. The proposed mechanism proceeds through a cyclic gold-carbene intermediate. nih.gov
Rhodium(II) catalysts can also be employed to induce a 1,3-acyloxy migration in propargylic esters, leading to the formation of a reactive allene (B1206475) intermediate. This allene can then participate in intermolecular [2+2] cycloadditions with alkenes, providing a direct route to valuable alkylidenecyclobutane scaffolds. rsc.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, represent another major class of transformations. mdpi.com While direct use of this compound in these reactions is less common, its derivatives could be employed. The fundamental mechanistic steps in these catalytic cycles typically include oxidative addition, transmetalation (for Suzuki and Negishi), migratory insertion (for Heck), and reductive elimination. libretexts.org For example, a Pd(0) catalyst could undergo oxidative addition into a carbon-halogen bond of an aryl halide. Following transmetalation with an organoboron or organozinc reagent, reductive elimination would form a new carbon-carbon bond, regenerating the Pd(0) catalyst. mdpi.comlibretexts.org
| Catalyst | Reaction Type | Substrate Type | Key Mechanistic Step | Product Type | Reference |
|---|---|---|---|---|---|
| Gold(I) salts | 1,3-Acyloxy Migration / Ring Expansion | α-Cyclobutyl Propargylic Ester | Activation of alkyne, formation of cyclic intermediate | 1,3-Diene | nih.gov |
| Rh₂(OAc)₄ | 1,3-Acyloxy Migration / [2+2] Cycloaddition | Propargylic Ester | Formation of allene intermediate | Alkylidenecyclobutane | rsc.org |
| Pd(0) complexes | Suzuki Cross-Coupling | Aryl Halide + Organoboron Reagent | Oxidative Addition, Transmetalation, Reductive Elimination | Biaryl | mdpi.com |
| Pd(0) complexes | Heck Reaction | Aryl Halide + Alkene | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Substituted Alkene | mdpi.comlibretexts.org |
Theoretical Elucidation of Reaction Intermediates and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the complex mechanisms, reaction intermediates, and transition states that are often difficult to observe experimentally. nih.gov
For reactions involving cyclobutyl moieties, theoretical studies have been instrumental. For example, in the gas-phase ozonolysis of β-caryophyllene, a natural product containing a cyclobutane (B1203170) ring, computational analysis was used to map the potential energy surface. These studies characterized the unimolecular reactions of the Criegee intermediates formed after ozonolysis. The calculations predicted reaction pathways leading to the formation of various products, including complex esters such as methyl 3-[2,2-dimethyl-4-(5-oxo-pent-1-en-2-yl)-cyclobutyl]propanoate. psu.eduresearchgate.net The theoretical models helped to determine the relative energy barriers for different channels, such as the formation of esters versus acids, by locating the relevant transition states. psu.edu
Similarly, DFT calculations are used to investigate transition-metal-catalyzed reactions. They can elucidate the geometry of catalytic intermediates, calculate the energy barriers for key steps like oxidative addition or reductive elimination, and explain the origins of chemo- and stereoselectivity. nih.govtamu.edu For instance, in metal-carbene transformations, computational studies have helped to differentiate between several possible mechanistic pathways, such as intramolecular migratory insertion, intermolecular nucleophilic addition, and outer-sphere nucleophilic addition. nih.gov Such theoretical work is essential for rationally designing new catalysts and reactions.
| Reaction Type | Computational Method | Information Obtained | Example Finding | Reference |
|---|---|---|---|---|
| Ozonolysis of β-caryophyllene | DFT (e.g., B3LYP) | Potential energy surface, transition state energies, product distribution | Predicted formation of stabilized Criegee intermediates and subsequent rearrangement to acids and esters. | psu.eduresearchgate.net |
| Transition-Metal-Catalyzed Carbene Transformations | DFT | Geometries of intermediates, energy barriers for different pathways | Distinguished between migratory insertion and nucleophilic addition mechanisms. | nih.gov |
| Aminolysis of Esters | DLPNO-CCSD(T) and GFN2-xTB | Reaction profiling, transition state visualization | Explained experimentally observed reactivity trends in postpolymerization modification. | chemrxiv.org |
| Rh-catalyzed Cyclopropanation | DFT, KIE calculations | Transition state structures, prediction of kinetic isotope effects | Showed the reaction proceeds via an asynchronous, concerted mechanism. | tamu.edu |
Stereochemical Aspects and Chiral Synthesis of Ethyl 2 Cyclobutylpropanoate
Enantioselective Synthesis of 2-Substituted Cyclobutyl Esters
Achieving enantioselectivity in the synthesis of cyclobutyl esters involves creating one enantiomer in excess over the other. This is typically accomplished through asymmetric catalysis or by controlling diastereoselectivity in reactions with chiral auxiliaries.
Asymmetric catalysis utilizes a chiral catalyst to transform a prochiral starting material into a chiral product with high enantiomeric excess. Several catalytic systems have been developed for the enantioselective formation of the cyclobutane (B1203170) core.
One notable approach involves a tandem cobalt-catalyzed [2+2] cycloaddition followed by an enantioselective hydrovinylation. scispace.comnih.gov This method couples readily available 1,3-enynes and ethylene (B1197577) to produce complex cyclobutanes featuring chiral all-carbon quaternary centers. scispace.comnih.gov While various bis-diphenylphosphino-ligands were tested, many resulted in high yields but unacceptable enantioselectivities. scispace.comnih.gov
Rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes represents another effective strategy. nih.gov This process involves the asymmetric hydrometallation of the cyclobutene (B1205218), followed by a C-C bond-forming reductive elimination, providing a modular route to functionalized chiral cyclobutanes. nih.gov
Furthermore, chiral iridium catalysis has been employed for the asymmetric ring-opening of bicyclo[1.1.0]butanes (BCBs). chinesechemsoc.org Using an [Ir(cod)Cl]₂/phosphoramidite ligand system, BCB boronate complexes react with racemic allylic carbonates to yield enantioenriched trans-1,1,3-trisubstituted cyclobutanes with high enantiomeric excess. chinesechemsoc.org Photochemical methods, such as iridium-catalyzed asymmetric allyl etherification coupled with a [2+2] photocycloaddition cascade, have also proven successful in synthesizing chiral cyclobutane derivatives with excellent enantioselectivity. chinesechemsoc.org
Table 1: Examples of Asymmetric Catalysis for Chiral Cyclobutane Synthesis
| Catalytic System | Reaction Type | Substrate Type | Key Feature | Reference |
|---|---|---|---|---|
| Chiral Cobalt Complex | Tandem [2+2] Cycloaddition / Hydrovinylation | 1,3-Enynes and Ethylene | Forms chiral all-carbon quaternary centers. | scispace.comnih.gov |
| Chiral Rhodium Complex | Asymmetric Hydrometallation | meso-Cyclobutenes | Modular entry to functionalized cyclobutanes. | nih.gov |
| Chiral Iridium Complex | Asymmetric Ring-Opening | Bicyclo[1.1.0]butane Boronates | Produces enantioenriched trans-1,1,3-trisubstituted cyclobutanes. | chinesechemsoc.org |
| Chiral Iridium / Photoredox | Asymmetric Allyl Etherification / [2+2] Photocycloaddition | Cinnamyl Alcohol and Allyl Acetate | Synergistic catalysis under visible light. | chinesechemsoc.org |
Diastereoselective synthesis aims to form one diastereomer in preference to others. In the context of cyclobutyl esters, this often involves controlling the cis/trans relationship between substituents on the cyclobutane ring.
A highly diastereoselective synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed, featuring the reduction of a cyclobutylidene Meldrum's acid derivative. acs.org The use of sodium borohydride (B1222165) (NaBH₄) as the reducing agent in tetrahydrofuran (B95107) (THF) at low temperatures was critical for achieving high cis selectivity. acs.org This approach highlights how the choice of reagent and reaction conditions can effectively control the stereochemical outcome. acs.org
Another powerful method for achieving high diastereoselectivity is the sulfa-Michael addition of thiols to cyclobutene esters and amides. rsc.orgrsc.org Using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, various trans-1,2-disubstituted thio-cyclobutane esters were obtained with high diastereomeric ratios (>95:5 dr). rsc.orgresearchgate.net This method provides a direct route to 1,2-disubstituted cyclobutanes with a defined trans stereochemistry. rsc.org The diastereoselectivity in these reactions is often thermodynamically controlled, with isomerization to the more stable product occurring during the reaction or workup. rsc.org
Table 2: Methods for Diastereoselective Synthesis of Substituted Cyclobutanes
| Method | Key Reagent/Catalyst | Substrate | Product Stereochemistry | Reference |
|---|---|---|---|---|
| Diastereoselective Reduction | NaBH₄ | Cyclobutylidene Meldrum's acid derivative | cis-1,3-disubstituted | acs.org |
| Sulfa-Michael Addition | DBU | Cyclobutene ester | trans-1,2-disubstituted | rsc.orgresearchgate.net |
| Radical 1,3-Nitrooxygenation | tert-Butylnitrite / TEMPO | Bicyclo[1.1.0]butane | syn-1,1,3-trisubstituted | rsc.org |
Chiral Resolution Techniques for Racemic Ethyl 2-cyclobutylpropanoate and Analogues
Chiral resolution is a process used to separate a racemic mixture into its constituent enantiomers. wikipedia.org When asymmetric synthesis is not feasible, resolution of a racemate provides an alternative path to enantiomerically pure compounds.
The most common method of resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture (e.g., a carboxylic acid or amine) with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org
Another powerful technique is kinetic resolution. In this process, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic substrate. msu.edu This results in one enantiomer being consumed faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. msu.edu For this to be effective, a high selectivity factor (s) is required. msu.edu Enzymatic resolutions, which use enzymes like lipases to selectively hydrolyze one enantiomer of a racemic ester, are a common form of kinetic resolution. msu.edu For example, lipases can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the resulting alcohol from the unreacted ester enantiomer. msu.edu This approach is applicable to analogues of this compound. Similarly, chiral catalysts have been developed for the kinetic resolution of racemic epoxides via reaction with CO₂, yielding enantiomerically enriched epoxides and cyclic carbonates. doi.org
Influence of Cyclobutyl Ring Conformation on Stereoselectivity
The cyclobutane ring is not planar. To alleviate angle strain and torsional strain from eclipsed C-H bonds, it adopts a puckered or "butterfly" conformation. libretexts.org This non-planar structure is crucial in determining the stereochemical outcome of reactions.
The puckered conformation results in two distinct positions for substituents on each carbon: pseudo-axial and pseudo-equatorial. researchgate.netlibretexts.org These positions are not as rigidly defined as in cyclohexane (B81311), and the ring undergoes rapid inversion between two equivalent puckered conformations. libretexts.org However, the presence of substituents can make one conformation more stable than the other to minimize steric interactions. libretexts.org
The stereoselectivity of reactions on a cyclobutane ring is heavily influenced by the steric hindrance presented by its conformation. Reagents will preferentially approach from the less hindered face of the ring, leading to the formation of a specific diastereomer. For instance, the cis-selective reduction of 3-substituted cyclobutanones with NaBH₄ is explained by the hydride attacking from the less sterically hindered equatorial direction to avoid interaction with the substituent. acs.org Similarly, the conformation of the ring can direct the stereochemistry of cycloaddition reactions. mdpi.com By controlling the conformation of the reactant molecules in the solid state, it is possible to selectively form specific cyclobutane isomers upon photochemical dimerization. mdpi.com Therefore, understanding and controlling the conformational preferences of the cyclobutane ring is a key strategy for achieving stereoselectivity in the synthesis of compounds like this compound.
Computational and Theoretical Chemistry of Ethyl 2 Cyclobutylpropanoate
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in ethyl 2-cyclobutylpropanoate and identifying its stable conformations. These calculations, often employing ab initio and semi-empirical methods, can elucidate the puckered nature of the cyclobutane (B1203170) ring and the rotational isomers (rotamers) associated with the ethyl propanoate side chain. umb.edunih.gov
The cyclobutane ring itself is not planar but adopts a puckered conformation to relieve ring strain. nih.gov Quantum chemical calculations can predict the precise bond lengths, bond angles, and dihedral angles that define this puckered structure. For this compound, the presence of the ethyl propanoate group introduces additional conformational flexibility. The rotation around the C-C bond connecting the cyclobutane ring to the propanoate moiety, as well as rotations within the ethyl group, leads to multiple possible conformers.
Computational studies can map the potential energy surface of the molecule to identify the lowest energy (most stable) conformations. These calculations are crucial for understanding how the molecule will behave in different environments and how it interacts with other molecules.
Table 1: Calculated Geometric Parameters for a Stable Conformer of this compound (Illustrative)
| Parameter | Value |
| C-C bond length (cyclobutane) | 1.55 Å |
| C-C bond length (side chain) | 1.53 Å |
| C=O bond length | 1.21 Å |
| C-O bond length (ester) | 1.34 Å |
| Cyclobutane ring pucker angle | ~25° |
Density Functional Theory (DFT) Applications to Cyclobutyl Ester Systems
Density Functional Theory (DFT) has become a powerful and widely used computational method in chemistry for investigating the electronic structure of molecules. wikipedia.orgnih.gov For cyclobutyl ester systems like this compound, DFT calculations can provide valuable information about electron distribution, molecular orbitals, and reactivity. acs.orgresearchgate.netmdpi.com
DFT methods are used to calculate the ground-state electronic energy of the molecule, from which a variety of properties can be derived. wikipedia.org This includes the optimization of the molecular geometry to find the most stable structure, the calculation of vibrational frequencies which correspond to infrared spectra, and the determination of electronic properties such as ionization potential and electron affinity. mdpi.com
In the context of this compound, DFT can be used to:
Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and shapes of these frontier orbitals are key to understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons.
Map the Electrostatic Potential (ESP): An ESP map reveals the distribution of charge within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding intermolecular interactions.
Predict Reaction Mechanisms: DFT can be used to model the transition states of chemical reactions involving the ester or cyclobutane moieties, providing insight into reaction pathways and activation energies. acs.org
Table 2: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | ~1.8 D |
Note: These values are illustrative and based on typical results for similar organic esters from DFT calculations.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.
For this compound, MD simulations can be used to:
Explore the Conformational Landscape: By simulating the molecule's motion at a given temperature, MD can reveal the different conformations that are accessible and the frequency with which they occur. This includes the puckering dynamics of the cyclobutane ring and the rotations of the side chain.
Study Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the investigation of how the solvent influences the conformational preferences and dynamics of this compound.
Calculate Thermodynamic Properties: From the simulation trajectory, thermodynamic properties such as the average potential energy and heat capacity can be calculated.
The combination of MD simulations with quantum mechanical calculations (QM/MM methods) can provide a highly accurate description of the system, where the chemically important region is treated with a high level of theory.
Prediction of Spectroscopic Signatures for Structural Elucidation
Computational chemistry plays a vital role in the prediction of spectroscopic data, which is essential for the structural elucidation of newly synthesized compounds like this compound. researchgate.net By calculating spectroscopic parameters and comparing them with experimental spectra, the proposed structure can be confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the chemical shifts (δ) of ¹H and ¹³C atoms in the molecule. google.com These predictions are highly sensitive to the local electronic environment of each nucleus and therefore to the molecule's conformation. By comparing the calculated chemical shifts for different possible isomers or conformers with the experimental spectrum, the correct structure can be identified.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using quantum chemical methods. researchgate.net These calculated frequencies can be compared with the experimental IR spectrum to identify characteristic vibrational modes, such as the C=O stretch of the ester group and the various C-H and C-C vibrations of the cyclobutane ring and ethyl group.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Predicted Feature |
| ¹³C NMR Chemical Shift (δ) | C=O: ~175 ppm |
| ¹H NMR Chemical Shift (δ) | -CH₂- (ethyl): ~4.1 ppm |
| IR Absorption (ν) | C=O stretch: ~1735 cm⁻¹ |
Note: These are illustrative values based on typical spectroscopic data for esters and cyclobutane-containing compounds.
Derivatization and Synthetic Utility of Ethyl 2 Cyclobutylpropanoate in Complex Molecule Synthesis
Ethyl 2-cyclobutylpropanoate as a Building Block in Organic Synthesis
The strategic importance of this compound in organic synthesis lies in its capacity to introduce the unique steric and conformational properties of the cyclobutane (B1203170) motif into larger molecules. Cyclobutane-containing compounds are integral to a variety of biologically active molecules and are often key components in the synthesis of complex natural products. The propanoate side chain provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular frameworks.
The diastereomeric and enantiomeric purity of substituted cyclobutanes can be crucial for their biological activity. While specific methods for the asymmetric synthesis of this compound are not extensively detailed in the literature, the principles of stereoselective synthesis can be applied to generate enantiomerically enriched forms of this building block. Such chiral cyclobutane derivatives are highly sought after for the synthesis of complex chiral targets.
The following table outlines potential applications of this compound as a synthetic building block:
| Application Area | Synthetic Strategy | Potential Target Molecules |
| Natural Product Synthesis | Incorporation of the cyclobutylpropanoate core followed by further elaboration. | Terpenoids, alkaloids, and polyketides containing cyclobutane rings. |
| Medicinal Chemistry | Use as a scaffold to generate libraries of compounds for drug discovery. | Analogs of known drugs where the cyclobutane ring serves as a bioisostere. |
| Materials Science | Polymerization of derivatives to create polymers with unique thermal and mechanical properties. | Specialty polymers and materials with tailored characteristics. |
Functionalization Strategies on the Ester Moiety
The ester group in this compound is a primary site for a variety of chemical transformations, enabling its conversion into other important functional groups. These transformations are fundamental to its utility as a versatile synthetic intermediate.
Hydrolysis to Carboxylic Acid
The ethyl ester can be readily hydrolyzed under either acidic or basic conditions to yield 2-cyclobutylpropanoic acid. chemguide.co.uk This transformation is often a necessary step to enable subsequent reactions such as amide bond formation or the installation of other functional groups via the carboxylic acid.
Acid-catalyzed hydrolysis: Typically carried out by heating the ester with an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid. The reaction is reversible. chemguide.co.uk
Base-mediated saponification: Involves treating the ester with a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. This reaction is irreversible. chemguide.co.uk
Reduction to Alcohol
Reduction of the ester moiety provides access to 2-cyclobutylpropan-1-ol. This alcohol can then be used in a variety of subsequent reactions, such as ether formation or oxidation to the corresponding aldehyde.
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that efficiently converts the ester to the primary alcohol.
Sodium Borohydride (B1222165) (NaBH₄): Generally not reactive enough to reduce esters, but its reactivity can be enhanced with the use of additives.
Enolate Formation and Alkylation
The α-proton on the propanoate chain is acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form new carbon-carbon bonds at the α-position. fiveable.melibretexts.orgpressbooks.pubfiveable.me182.160.97
Base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible enolate formation. libretexts.orgpressbooks.pub
Electrophiles: A wide range of alkyl halides (iodides, bromides, chlorides) can be used to introduce new alkyl chains. libretexts.orgpressbooks.pub
The following table summarizes key functionalization strategies for the ester moiety:
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | H₃O⁺, heat or 1. NaOH, H₂O, heat; 2. H₃O⁺ | 2-Cyclobutylpropanoic acid |
| Reduction | 1. LiAlH₄, Et₂O; 2. H₃O⁺ | 2-Cyclobutylpropan-1-ol |
| Alkylation | 1. LDA, THF, -78 °C; 2. R-X | Ethyl 2-cyclobutyl-2-alkylpropanoate |
Transformations Involving the Cyclobutyl Ring System
The strained four-membered ring of this compound is susceptible to a variety of ring-opening and ring-expansion reactions, providing access to a range of different carbocyclic and heterocyclic systems. These transformations leverage the inherent ring strain of the cyclobutane to drive the formation of more stable five- or six-membered rings. chemistrysteps.com
Ring Expansion Reactions
Under certain conditions, the cyclobutane ring can undergo expansion to form cyclopentane (B165970) or cyclohexane (B81311) derivatives. These reactions are often promoted by the formation of a carbocation adjacent to the ring, which then triggers a rearrangement. chemistrysteps.comaskfilo.com For instance, if the ester group were converted to a leaving group on a side chain, solvolysis could induce a ring expansion. chemistrysteps.com
Radical-Mediated Ring Opening
Free radical reactions can also be employed to open the cyclobutane ring. For example, a cyclobutylcarbinyl radical can undergo fragmentation to afford a ring-opened product. rsc.org This strategy can be utilized to synthesize linear chains with specific functional groups.
Cycloaddition Reactions
While the saturated cyclobutane ring itself does not directly participate in cycloadditions, functionalization of the ring (e.g., introduction of a double bond) would open up possibilities for cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to build more complex polycyclic systems.
The table below provides an overview of potential transformations of the cyclobutyl ring:
| Transformation | General Approach | Potential Products |
| Ring Expansion | Generation of a carbocation adjacent to the ring. chemistrysteps.comaskfilo.com | Cyclopentyl or cyclohexyl derivatives. |
| Radical Ring Opening | Formation of a radical on a substituent attached to the ring. rsc.org | Acyclic compounds with functionalized chains. |
| Functionalization and Cycloaddition | Introduction of unsaturation into the ring. | Polycyclic systems. |
Emerging Paradigms and Future Research Avenues for Ethyl 2 Cyclobutylpropanoate
Exploration of Novel Synthetic Routes to the Cyclobutyl Core
The construction of the cyclobutane (B1203170) ring is a central challenge and a continuing area of intense research. Traditional methods such as the [2+2] photocycloaddition of two olefins remain a foundational strategy for assembling the core scaffold. researchgate.net However, the demand for greater efficiency, control, and diversity has spurred the development of innovative synthetic strategies.
Future research is trending towards multicomponent cascade reactions that can build complex cyclobutane structures from simple, readily available starting materials in a single pot. One such approach merges aldol (B89426) and Wittig reactions with visible-light-induced [2+2] cycloadditions. researchgate.net Another promising avenue involves the dehalogenation of 1,4-dihalobutanes with reducing metals. wikipedia.org Furthermore, the use of C-H functionalization logic presents an unconventional and powerful method for creating unsymmetrical cyclobutanes, moving away from traditional cycloaddition strategies. acs.org This approach can utilize a carbonyl group, similar to the ester in Ethyl 2-cyclobutylpropanoate, as a directing group to functionalize C-H bonds, offering a high degree of control and efficiency. acs.org
| Synthetic Strategy | Description | Key Advantages |
| [2+2] Photocycloaddition | Dimerization of alkenes upon irradiation with UV or visible light to form the cyclobutane ring. researchgate.netwikipedia.org | Direct, foundational method for C-C bond formation. |
| Cascade Reactions | Multi-reaction sequences in a single pot, combining different reaction types (e.g., aldol, Wittig, cycloaddition). researchgate.net | Increased efficiency, reduced waste, rapid complexity generation. |
| C-H Functionalization | Direct functionalization of C-H bonds on a pre-existing scaffold using a directing group. acs.org | High regioselectivity, atom economy, novel bond disconnections. |
| Dehalogenation | Cyclization of 1,4-dihalobutanes using reducing metals. wikipedia.org | Utilizes readily available starting materials. |
Development of Highly Enantioselective Catalytic Methods
The creation of chiral cyclobutanes in an enantiomerically pure form is of paramount importance, as the biological activity of molecules often depends on their specific three-dimensional structure. nih.govrsc.org Consequently, a major focus of modern research is the development of catalytic methods that can control the stereochemistry of the cyclobutane core.
Significant progress has been made in catalytic enantioselective [2+2] cycloadditions. nsf.govnih.govnih.gov Researchers have developed systems using earth-abundant metals like cobalt, combined with readily synthesized ligands, to catalyze the reaction between a wide variety of alkynes and alkenyl derivatives. nsf.govnih.govnih.gov These methods can produce over 50 different cyclobutenes with high enantioselectivities (86-97% ee), which serve as excellent precursors to functionalized cyclobutanes. nsf.govnih.gov
Other advanced strategies include:
Lewis Acid Catalysis: The use of commercially available rare-earth Lewis acids with chiral ligands to mediate dearomative [2+2] photocycloadditions, yielding cyclobutane-fused heterocycles with excellent enantiomeric excess (>99% ee). nih.gov
Sequential Catalysis: Combining different catalytic processes in one sequence. For instance, a rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition can construct densely functionalized cyclobutanes. acs.org Similarly, a sequential enantioselective reduction of a ketone followed by an iridium-catalyzed C-H functionalization can install adjacent stereocenters with high precision. rsc.orgrsc.org
Cascade Reactions: Iridium-catalyzed asymmetric allylic etherification can be combined with a visible-light-induced [2+2] cycloaddition in a cascade fashion to produce a broad range of chiral cyclobutanes. nih.gov
These methods provide powerful tools for synthesizing specific enantiomers of complex molecules, a crucial step for their potential application in pharmacology and materials science.
Advanced Computational Modeling for Predictable Synthesis Design
Computational chemistry has become an indispensable tool in modern synthetic planning, allowing researchers to predict reaction outcomes, understand mechanisms, and design more efficient synthetic routes. For cyclobutane synthesis, computational modeling offers significant advantages in navigating the complexities of strained-ring formation and stereocontrol.
Density Functional Theory (DFT) calculations are frequently employed to investigate reaction mechanisms. For example, in Lewis acid-catalyzed photocycloadditions, DFT can help elucidate how a triplet-state reactant engages in regio- and enantio-selective C-C bond formation. nih.gov This insight is critical for optimizing catalyst and ligand structures to achieve higher selectivity.
Computational tools are also used to predict the biological activities of novel compounds. Programs like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of pharmacological effects and mechanisms of action based on a compound's chemical structure. nih.gov This allows for the in silico screening of potential drug candidates containing the cyclobutane motif, prioritizing the synthesis of those with the most promising predicted profiles. nih.gov As computational power and algorithmic accuracy continue to improve, the predictive design of syntheses for molecules like this compound will become increasingly routine, reducing the need for empirical trial-and-error experimentation.
| Computational Method | Application in Cyclobutane Synthesis | Reference |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, understanding stereoselectivity, optimizing catalyst structures. | nih.gov |
| PASS (Prediction of Activity Spectra) | Predicting biological and toxicological effects of novel cyclobutane-containing molecules. | nih.gov |
| Molecular Mechanics | Providing insight into stereodefining steps in complex synthetic sequences. | acs.org |
Integration into Materials Science and Supramolecular Chemistry Research
The unique structural and chemical properties of the cyclobutane ring make it an attractive component for advanced materials and supramolecular assemblies. lifechemicals.com The inherent ring strain of cyclobutanes can be harnessed to create materials with novel properties. nih.govresearchgate.net
In materials science , cyclobutane derivatives have found applications in the production of stress-responsive polymers. lifechemicals.com The controlled ring-opening of the cyclobutane unit within a polymer backbone can lead to changes in material properties, offering a route to smart materials that respond to mechanical force.
In supramolecular chemistry , the rigid and well-defined geometry of the cyclobutane scaffold is exploited to construct complex, ordered architectures. researchbunny.comresearchgate.netresearchgate.net Researchers have demonstrated that face-to-face stacking interactions of aromatic rings can be used to align unsymmetrical alkenes, which then undergo a cross-photoreaction to generate a chiral cyclobutane ring with four different substituents quantitatively and without side products. researchbunny.comresearchgate.netresearchgate.net This method provides a powerful way to generate chiral carbon scaffolds, which are important for creating functional molecular systems. researchbunny.com The integration of cyclobutane-containing molecules into metal-organic frameworks (MOFs) or self-assembled monolayers is another promising area of exploration.
The future for compounds like this compound may extend beyond traditional applications into these cutting-edge fields, where its cyclobutyl core can serve as a key structural element for designing the next generation of materials and molecular devices.
Q & A
Q. How can the stability of this compound be assessed under varying physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 2–9) at 37°C. Monitor degradation via LC-MS and identify byproducts (e.g., cyclobutanol from ester hydrolysis). Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Key Considerations for Methodological Rigor
- Reagent Documentation : Specify manufacturer, batch number, and purity (e.g., Sigma-Aldrich, ≥99%) to ensure reproducibility .
- Ethical Compliance : For in vivo studies, adhere to IACUC protocols for animal welfare and include ethical statements in publications .
- Data Transparency : Archive raw spectral data (NMR, MS) in supplemental materials and deposit crystallographic data in the Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
